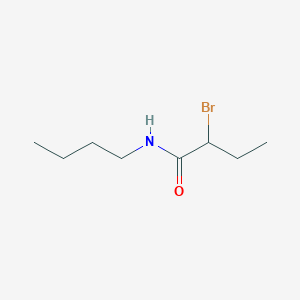

2-bromo-N-butylbutanamide

Description

Contextualization within Halogenated Amides Chemistry

2-Bromo-N-butylbutanamide belongs to the class of organic compounds known as α-haloamides. nih.gov This classification is due to the presence of a bromine atom on the carbon atom adjacent (the α-position) to the carbonyl group of the amide. The general structure of α-haloamides makes them versatile reagents in organic chemistry. nih.gov The reactivity of the carbon-halogen bond is a key feature of this class of compounds, enabling a variety of chemical transformations. nih.gov

Halogenated amides, in general, are important intermediates in organic synthesis. scispace.com Their utility stems from the ability of the halogen atom to act as a leaving group in nucleophilic substitution reactions or to participate in metal-catalyzed cross-coupling reactions. nih.gov The nature of the halogen, the structure of the amide, and the reaction conditions can all influence the outcome of these transformations. scispace.com The synthesis of α-haloamides can be achieved through methods such as the reaction of an α-haloacetyl halide with an amine. nih.gov

Significance in Organic Synthesis and Biochemical Studies

The significance of this compound in organic synthesis lies in its potential as a building block for more complex molecules. While specific, detailed research on the direct applications of this compound is not extensively documented in publicly available literature, the broader class of α-bromo amides is recognized for its role in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in the construction of diverse molecular architectures, some of which may have applications in medicinal chemistry and materials science. For instance, α-haloamides are used in the synthesis of α-amino amides, which are subunits of peptides and proteins and can serve as precursors to various heterocyclic compounds. nih.gov

In the context of biochemical studies, compounds containing amide and halogen functionalities can exhibit a range of biological activities. While there is no specific information available detailing the biochemical roles or studies of this compound itself, the structural motif is present in various compounds of biological interest.

Overview of Current Research Landscape

The current research landscape for this compound appears to be primarily centered on its availability as a research chemical. sigmaaldrich.comkrackeler.comchemscene.com It is listed in the catalogs of several chemical suppliers, indicating its use in laboratory-scale synthesis and research. sigmaaldrich.comkrackeler.comchemscene.com While in-depth studies focusing solely on this compound are not prominent, the broader field of halogenated amide chemistry continues to be an active area of investigation. nih.govscispace.comchemistryviews.org Researchers are exploring new methods for the synthesis of halogenated amides and their application in novel synthetic methodologies, including photoredox catalysis and transition metal-catalyzed reactions. nih.gov The development of efficient ways to create and utilize compounds like this compound is a continuous effort in the field of organic chemistry. scispace.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16BrNO chemsrc.com |

| Molecular Weight | 222.123 g/mol chemsrc.com |

| Boiling Point | 304.3±25.0 °C at 760 mmHg chemsrc.com |

| Density | 1.2±0.1 g/cm³ chemsrc.com |

| CAS Number | 1119452-98-0 chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-butylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIBXFFZNSTIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N Butylbutanamide

Established Synthetic Routes to 2-Bromo-N-butylbutanamide and its Analogues

Direct Bromination Approaches (e.g., Bromination of N-butylbutanamide)

A common and direct method for the synthesis of this compound and its analogues is the bromination of the corresponding N-alkylbutanamide. This approach introduces a bromine atom at the α-position to the carbonyl group of the amide.

The selection of reagents and reaction conditions is crucial for achieving successful bromination while minimizing side reactions.

Brominating Agents: N-Bromosuccinimide (NBS) is frequently the preferred reagent over molecular bromine for the bromination of N-alkyl amides. NBS is known for its ability to provide a low, steady concentration of bromine, which helps in controlling the reactivity and reducing the likelihood of over-bromination.

Solvents: The reaction is typically carried out in an inert solvent. Dichloromethane (B109758) (DCM) is a commonly used solvent for these reactions.

Initiators: For radical-mediated brominations using NBS, a radical initiator is often necessary. Azobisisobutyronitrile (AIBN) can be used in catalytic amounts to initiate the reaction. Light irradiation can also serve as an initiator for such reactions.

Temperature: The reaction temperature is generally maintained between 0°C and 25°C to ensure controlled bromination.

An illustrative procedure involves dissolving the parent amide, N-butylbutanamide, in anhydrous DCM, followed by the addition of NBS and a catalytic amount of AIBN under an inert atmosphere, such as nitrogen. The mixture is then stirred at room temperature for a period of 12 to 24 hours to yield the desired this compound.

| Reagent/Condition | Purpose | Example |

| Parent Amide | Starting material to be brominated | N-butylbutanamide |

| Brominating Agent | Source of bromine for the reaction | N-Bromosuccinimide (NBS) |

| Solvent | Medium for the reaction | Dichloromethane (DCM) |

| Initiator | Initiates the radical chain reaction | Azobisisobutyronitrile (AIBN) |

| Temperature | Controls the reaction rate | 0–25°C |

| Atmosphere | Prevents unwanted side reactions | Inert (e.g., Nitrogen) |

The bromination of N-butylbutanamide at the second carbon atom creates a chiral center, leading to the potential for stereoisomers. google.com The synthesis of specific stereoisomers (enantiomers) of this compound can be achieved through stereospecific synthesis methods that utilize enantiomerically pure or enriched starting materials. google.com While direct bromination of a racemic or achiral starting material will typically result in a racemic mixture of the product, the use of chiral catalysts or auxiliaries can, in some cases, influence the stereochemical outcome, although specific examples for this compound are not extensively detailed in the provided context.

Reagents and Reaction Conditions (e.g., Bromine, N-Bromosuccinimide (NBS), dichloromethane)

Amide Bond Formation Strategies for Precursors

An alternative synthetic strategy involves the formation of the amide bond as a key step, using precursors that already contain the bromo-substituent. vulcanchem.comdocsity.comwhiterose.ac.uk This approach is a cornerstone of organic synthesis for creating amides. researchgate.net

The most direct method in this category is the reaction between a butanoic acid derivative, such as 2-bromobutanoic acid, and butylamine (B146782). docsity.comwhiterose.ac.uk The activation of the carboxylic acid is a common requirement to facilitate the nucleophilic attack by the amine. researchgate.net This activation can be achieved by converting the carboxylic acid into a more reactive species.

A highly effective method for forming the amide bond is through the acylation of butylamine with a reactive derivative of 2-bromobutanoic acid, such as 2-bromobutanoyl chloride. researchgate.netcymitquimica.com Acyl chlorides are potent electrophiles that readily react with amines to form amides. cymitquimica.com

The general procedure involves reacting 2-bromobutanoyl chloride with butylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. vulcanchem.com This reaction is typically rapid and efficient.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reactive Group |

| 2-Bromobutanoic acid | Butylamine | Amide coupling | Carboxylic acid |

| 2-Bromobutanoyl chloride | Butylamine | Acylation | Acyl chloride |

Coupling of Butanoic Acid Derivatives with Butylamine

Scalability Considerations in Laboratory and Industrial Synthesis

The synthesis of α-bromoamides like this compound can be adapted for both small-scale laboratory work and large-scale industrial production. Common synthetic strategies include the direct amidation of an appropriate acyl halide or the bromination of the corresponding amide.

For instance, the reaction of 2-bromobutanoyl chloride with butylamine represents a direct amidation approach. Key parameters for scaling up this type of reaction include precise temperature control to manage the exothermic nature of the reaction and optimize yield and purity. The choice of solvent and base is also critical. For example, reactions can be carried out in dichloromethane with triethylamine (B128534) or in tetrahydrofuran (B95107) with potassium carbonate. vulcanchem.com Post-reaction purification methods like column chromatography or recrystallization are essential for isolating the final product at the desired purity, with recrystallization often being more amenable to large-scale operations. vulcanchem.com

An alternative route involves the bromination of N-butylbutanamide using reagents like bromine or N-bromosuccinimide (NBS). This method's scalability depends on factors such as the availability and cost of the starting materials and the efficiency of the bromination step. vulcanchem.com For industrial applications, process safety, waste management, and the economic viability of the chosen synthetic route are paramount considerations. acs.orgmdpi.com The development of one-pot or continuous flow processes can enhance efficiency and safety for industrial-scale production. rsc.org

| Parameter | Laboratory Scale | Industrial Scale |

| Typical Batch Size | Milligrams to grams | Kilograms to tons |

| Primary Focus | Proof of concept, small quantity for research | Cost-effectiveness, safety, high throughput |

| Purification Methods | Column chromatography, preparative TLC | Recrystallization, distillation |

| Process Control | Manual or semi-automated | Fully automated, rigorous process monitoring |

| Safety Considerations | Standard laboratory safety protocols | Comprehensive risk assessment, process safety management |

Reaction Mechanisms of this compound and Related Brominated Amides

The reactivity of this compound is largely dictated by the presence of the bromine atom at the α-position, making it susceptible to various chemical transformations.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine in this compound is electrophilic and serves as a primary site for nucleophilic attack. This allows for the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles. bits-pilani.ac.in

Nucleophilic substitution reactions at a secondary carbon, such as the α-carbon in this compound, can proceed through either an SN1 or SN2 mechanism, and sometimes a combination of both. libretexts.org

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide). bits-pilani.ac.inorganic-chemistry.org This mechanism leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. bits-pilani.ac.inmasterorganicchemistry.com Given that this compound is a secondary halide, the SN2 pathway is a likely mechanism, especially with strong, unhindered nucleophiles. libretexts.orgsavemyexams.com

SN1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orglibretexts.org The nucleophile then rapidly attacks the carbocation from either face, leading to a racemic or partially racemized product if the starting material is chiral. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comlibretexts.org The formation of a secondary carbocation from this compound is possible, particularly under conditions with a poor nucleophile and a polar protic solvent. libretexts.orglibretexts.org

The specific pathway followed depends on several factors, including the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature. libretexts.orgorganic-chemistry.org

The bromine atom significantly influences the reactivity of this compound in several ways:

Good Leaving Group: The bromide ion is a stable, weakly basic species, making it an excellent leaving group in nucleophilic substitution reactions. bits-pilani.ac.in

Electrophilic Carbon: The high electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge on the α-carbon and making it susceptible to nucleophilic attack.

Radical Abstraction: The bromine atom can be abstracted under reductive conditions, leading to the formation of a carbon-centered radical, which can then undergo further reactions. nih.gov

The electrophilic nature of the α-carbon in this compound allows it to react with a wide range of nucleophiles.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to form α-amino amides. nih.govchemguide.co.uk For example, reaction with an amine like ethylamine (B1201723) would yield 2-(ethylamino)-N-butylbutanamide. chemguide.co.uk These reactions are fundamental in building more complex molecules and are often carried out in the presence of a base to neutralize the HBr byproduct. nih.gov The resulting α-amino amides can be valuable intermediates in pharmaceutical synthesis. georgiasouthern.edu

Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and readily react with α-bromo amides. rsc.org The reaction proceeds via nucleophilic substitution to form α-thio amides. This type of reaction, known as thiol-maleimide conjugation when applied to maleimides, is widely used in bioconjugation chemistry to link molecules to proteins via cysteine residues. researchgate.net

| Nucleophile | Product Type | General Reaction |

| Amine (R'-NH₂) | α-Amino amide | This compound + R'-NH₂ → 2-(R'-amino)-N-butylbutanamide + HBr |

| Thiol (R'-SH) | α-Thio amide | This compound + R'-SH → 2-(R'-thio)-N-butylbutanamide + HBr |

Influence of the Bromine Atom on Reactivity

Reduction Pathways and Products (e.g., formation of N-butylbutanamide)

The bromine atom in this compound can be selectively removed through reduction reactions. This process, known as dehalogenation, typically involves a reducing agent that can provide a hydride ion or facilitate a radical-based mechanism. The product of this reduction is N-butylbutanamide.

Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), although the latter can also reduce the amide group itself under more forcing conditions. lumenlearning.com Catalytic hydrogenation can also be employed for dehalogenation. The formation of N-butylbutanamide from this compound effectively removes the reactive halogen, yielding the parent amide. chegg.com

Reducing Agents (e.g., Lithium Aluminum Hydride (LiAlH₄))

The reduction of amides is a fundamental transformation in organic chemistry, and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often employed for this purpose. masterorganicchemistry.combiotrend.com LiAlH₄ is a potent hydride donor capable of reducing a wide range of functional groups, including amides, to their corresponding amines. masterorganicchemistry.combiotrend.comorganicchemistrydata.org In the case of this compound, the reaction with LiAlH₄ is expected to yield N-butyl-2-bromobutan-1-amine.

The mechanism of amide reduction by LiAlH₄ typically involves the initial addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the aluminum coordinates to the oxygen atom, facilitating the elimination of an aluminate species and formation of an iminium ion. A second hydride addition to the iminium ion then leads to the final amine product after an aqueous workup. masterorganicchemistry.com It is important to note that LiAlH₄ can also reduce alkyl halides to alkanes, although the reduction of the amide functionality is generally more facile under standard conditions. biotrend.comorganicchemistrydata.org

Table 1: Reduction of Amides with LiAlH₄

| Starting Material | Product | Reagent | Notes |

|---|---|---|---|

| Primary Amide | Primary Amine | LiAlH₄ | The N-H bonds are acidic and react first. masterorganicchemistry.com |

| Secondary Amide | Secondary Amine | LiAlH₄ |

This table is based on general principles of amide reduction and does not represent specific experimental data for this compound.

Oxidation Pathways and Products (e.g., formation of carboxylic acids)

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of oxidizing a wide variety of organic compounds. wikipedia.orgsci-hub.se Under acidic or alkaline conditions, KMnO₄ can cleave carbon-carbon double bonds and oxidize aldehydes and alcohols to carboxylic acids. wikipedia.org The oxidation of an α-bromo amide with KMnO₄ could potentially lead to the formation of a carboxylic acid derivative, although the reaction could be complex due to the presence of the bromine atom. arkat-usa.org The oxidation of 2-bromophenol (B46759) by potassium permanganate has been shown to produce brominated polymeric products through the coupling of phenoxy radicals. researchgate.net

Chromium trioxide (CrO₃) is another powerful oxidizing agent often used in organic synthesis. It can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. The oxidation of an amide with CrO₃ would likely require harsh conditions and might lead to cleavage of the amide bond.

Table 2: Common Oxidizing Agents and Their Applications

| Oxidizing Agent | Typical Substrates | Typical Products |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkenes, Aldehydes, Alcohols | Diols, Carboxylic Acids wikipedia.org |

This table provides a general overview of the reactivity of these oxidizing agents.

Other Characteristic Reactivity Patterns (e.g., radical reactions, elimination reactions)

Beyond reduction and oxidation, this compound can participate in other important chemical transformations, including radical and elimination reactions.

Radical Reactions: The carbon-bromine bond in α-bromo amides can undergo homolytic cleavage to generate a radical intermediate. libretexts.org These radicals can then participate in various C-C bond-forming reactions. researchgate.net For instance, radical cyclization reactions of N-allyl α-halo amides are a known method for synthesizing γ-lactam skeletons. researchgate.net The use of radical initiators like AIBN can facilitate these processes. libretexts.org

Elimination Reactions: Alkyl halides, including this compound, can undergo elimination reactions to form alkenes. ambeed.comlibretexts.orglibretexts.org The reaction typically requires a base to abstract a proton from a carbon adjacent to the carbon bearing the bromine atom. libretexts.orglibretexts.org Depending on the reaction conditions and the structure of the substrate, elimination can proceed through different mechanisms, such as E1 or E2. masterorganicchemistry.comiitk.ac.in For this compound, elimination would lead to the formation of N-butyl-2-butenamide. According to Zaitsev's rule, the more substituted alkene is generally the major product. libretexts.orglibretexts.org

Catalysis in this compound Synthesis and Transformations

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis are relevant to the synthesis and functionalization of this compound and related compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for such reactions. For example, palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. mdpi.comrsc.orgorgsyn.org In the context of a related compound, 2-bromo-N-butylbenzamide, the bromine substituent is an excellent handle for various palladium-catalyzed couplings, including Suzuki-Miyaura, Heck, and Sonogashira reactions. vulcanchem.com A palladium-catalyzed Narasaka–Heck carbonylation has been developed for the synthesis of ynones. rsc.org Similarly, palladium-catalyzed hydroamidocarbonylation of 1,3-dienes is a known method for synthesizing β,γ-unsaturated amides. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic methods for the synthesis of this compound are not widely reported, related amide syntheses have been achieved using organocatalysts. rasayanjournal.co.inresearchgate.net For instance, the synthesis of N-butylbenzamide has been accomplished through an organocatalytic approach involving the activation of an aldehyde with p-nitrophenol. rasayanjournal.co.in Furthermore, new di- and triamide organocatalysts derived from (L)-proline have been successfully used in direct asymmetric aldol (B89426) reactions. researchgate.net

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For 2-bromo-N-butylbutanamide, a suite of NMR experiments is utilized for a complete structural assignment.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is the initial and most common NMR experiment performed to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by the n+1 rule.

In the case of this compound, specific resonances are expected for the protons of the butyl group and the butanamide backbone. The N-H proton of the amide typically appears as a broad singlet. The α-proton, adjacent to the bromine atom, is expected to be significantly downfield due to the electronegativity of the bromine. The protons of the N-butyl group would present as a series of multiplets, with the terminal methyl group appearing as a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (butyl) | 0.9 - 1.0 | Triplet (t) |

| CH₂ (butyl) | 1.3 - 1.6 | Multiplet (m) |

| N-CH₂ (butyl) | 3.2 - 3.4 | Multiplet (m) |

| CH₃ (butanamide) | 1.0 - 1.2 | Triplet (t) |

| CH₂ (butanamide) | 1.8 - 2.1 | Multiplet (m) |

| CH-Br | 4.2 - 4.5 | Triplet (t) |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of attached atoms.

For this compound, the carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift. The carbon atom bonded to the bromine (C-Br) will also be significantly deshielded. The remaining aliphatic carbons of the butyl and butanamide chains will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-Br | 50 - 60 |

| N-CH₂ (butyl) | 38 - 42 |

| Aliphatic CH₂ | 20 - 35 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the N-H proton to the adjacent N-CH₂ protons, and correlations between the adjacent methylene (B1212753) and methyl groups within both the butyl and butanamide chains.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments. This is invaluable for distinguishing between the various CH, CH₂, and CH₃ groups in this compound.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between carbons and protons over two to three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For instance, HMBC would show a correlation from the N-H proton and the N-CH₂ protons to the carbonyl carbon, and from the α-proton (CH-Br) to the carbonyl carbon, thus confirming the amide linkage and the position of the bromine atom.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₈H₁₆BrNO), the presence of bromine is a key indicator, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two m/z units. HRMS can confirm the elemental composition by matching the observed isotopic pattern and exact mass to the calculated values.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₈H₁₇⁷⁹BrNO⁺ | 222.0599 |

Electron Ionization (EI) Mass Spectrometry for Fragmentation Patterns

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The analysis of these fragmentation patterns provides a molecular fingerprint and allows for detailed structural elucidation.

The fragmentation of this compound would likely proceed through several key pathways:

α-Cleavage : Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is common for amides. This could lead to the loss of a butyl radical or a propyl radical from the butanamide chain.

McLafferty Rearrangement : If sterically feasible, a γ-hydrogen transfer from the butyl chain to the carbonyl oxygen can occur, followed by the elimination of a neutral alkene.

Loss of Bromine : Cleavage of the C-Br bond can result in the loss of a bromine radical, leading to a significant fragment ion.

The resulting mass spectrum would show a series of peaks corresponding to these and other fragment ions, which can be pieced together to confirm the structure of the parent molecule. The presence of the characteristic isotopic signature of bromine in the fragment ions can further aid in their assignment.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Bromine |

| Nitrogen |

| Oxygen |

| ⁷⁹Br |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of organic compounds, offering both separation and identification capabilities. In the context of this compound, LC-MS would be employed to ascertain the purity of a synthesized sample and to confirm its molecular weight.

The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or impurities. The subsequent mass spectrometry analysis provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C8H16BrNO), the expected molecular weight is approximately 221.08 g/mol for the monoisotopic mass, considering the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by 2 m/z units (M+ and M+2). This pattern is a definitive indicator of a monobrominated compound.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Significance |

| Molecular Formula | C8H16BrNO | --- |

| Expected [M+H]⁺ (⁷⁹Br) | ~222.05 | Confirmation of molecular mass |

| Expected [M+H]⁺ (⁸¹Br) | ~224.05 | Confirmation of bromine presence |

| Isotopic Pattern | Two peaks of ~1:1 intensity ratio separated by 2 Da | Characteristic of a monobrominated compound |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to the N-H, C=O, and C-H bonds. The N-H stretch of the secondary amide would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions and is expected in the range of 1630-1680 cm⁻¹. The amide II band, a combination of N-H bending and C-N stretching, would be found around 1520-1570 cm⁻¹. The C-Br stretch is generally weaker and appears at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H Bend (Amide II) | Bend/Stretch | 1520 - 1570 |

| C-Br | Stretch | 500 - 600 |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While the amide group vibrations are also observable in Raman spectra, non-polar bonds often produce stronger signals. The C-C backbone and C-H symmetric stretching and bending vibrations would be prominent. The C-Br stretch, while weak in the FTIR, may show a more distinct signal in the Raman spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a saturated compound like this compound, the primary chromophore is the amide group. The n → π* transition of the carbonyl group is expected, which typically results in a weak absorption band in the region of 210-220 nm. The more intense π → π* transition would occur at a shorter wavelength, likely below 200 nm. The presence of the bromine atom is not expected to significantly shift these absorptions into the visible range.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amide N-H and C=O groups. Such hydrogen bonds are a common feature in the solid-state structures of amides and play a crucial role in their physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for medium-sized molecules like 2-bromo-N-butylbutanamide.

A DFT study would begin by optimizing the ground state geometry of the molecule. This process determines the most stable three-dimensional arrangement of its atoms, providing key structural parameters. While specific research on this compound is not available, a hypothetical DFT calculation at a common level of theory (e.g., B3LYP/6-31G*) would yield data such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Geometry Parameters for this compound (Note: The following data is illustrative and not from actual published research.)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C-Br | ~1.97 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Angle | Br-C-C | ~110.5° |

| Bond Angle | O=C-N | ~122.0° |

| Dihedral Angle | H-C(α)-C(β)-H | Varies by conformer |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the theoretical confirmation of functional groups, such as the carbonyl (C=O) stretch of the amide and the carbon-bromine (C-Br) stretch.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers or to obtain a very precise value for the molecule's dipole moment and polarizability. However, a review of current literature indicates that such high-level calculations have not been published for this specific compound.

Density Functional Theory (DFT) Studies on Ground State Geometries and Vibrational Frequencies

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur.

As a secondary alkyl halide, this compound is expected to undergo nucleophilic substitution reactions, primarily via the SN2 mechanism. masterorganicchemistry.combyjus.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. masterorganicchemistry.comchemguide.co.uk

Computational analysis can locate the transition state (TS) for this reaction. The transition state is a high-energy, transient structure where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. chemguide.co.ukksu.edu.sa By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. ksu.edu.sa

While specific studies on this compound are absent, research on similar molecules like 2-bromobutane (B33332) shows that computational methods can effectively model the energetics of SN2 reactions. researchgate.net Such a study on this compound would provide crucial insights into its reactivity with various nucleophiles.

Table 2: Illustrative Energy Profile for a Hypothetical SN2 Reaction of this compound (Note: The following data is for illustrative purposes only.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0 (Reference) |

| Transition State | [Nu···C···Br]⁻ | +20.5 (Energy Barrier) |

| Products | N-butyl-2-(Nu)butanamide + Br⁻ | -15.0 (Reaction Enthalpy) |

The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). For an SN2 reaction, polar aprotic solvents are known to enhance the reaction rate by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, leaving it free to attack. byjus.com Modeling the SN2 reaction of this compound in different solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) would allow for a quantitative prediction of these effects on the energy barrier. No such specific computational analysis for this compound has been found in the literature.

Transition State Analysis and Energy Barriers for Nucleophilic Substitutions

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum methods that focus on static electronic structure, MD provides a view of the molecule's dynamic behavior, such as conformational changes and interactions with its environment.

An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulated box, often with a solvent. The simulation would track the trajectory of each atom over nanoseconds or microseconds. Analysis of these trajectories would reveal the preferred conformations of the flexible N-butyl and ethyl groups, the rotational barriers around single bonds, and how the molecule interacts with solvent molecules through intermolecular forces. Such simulations are powerful for understanding the behavior of molecules in solution, but published MD studies specifically targeting this compound are not available.

Structure-Reactivity Relationship Predictions

Computational chemistry provides a powerful lens for predicting the chemical behavior of molecules like this compound. By examining its electronic structure and conformational possibilities, we can infer its reactivity in various chemical environments. Theoretical investigations, particularly those employing density functional theory (DFT), allow for the elucidation of reaction mechanisms and the prediction of how structural modifications will influence reaction outcomes.

Theoretical models suggest that this compound can participate in competing reaction pathways, most notably bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The prevalence of one pathway over the other is a classic example of a structure-reactivity relationship that can be explored through computational means. ethz.ch

Electronic and Steric Influences on Reactivity

The electronic landscape of this compound is a key determinant of its reactivity. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon, making it a prime target for nucleophiles. brilliant.org Simultaneously, the amide functionality can influence the acidity of the beta-hydrogens, a critical factor in E2 reactions. mdpi.com

Steric hindrance, arising from the spatial arrangement of atoms, also plays a crucial role. The N-butyl group, while providing some steric bulk, is relatively flexible. However, its conformation can influence the accessibility of the electrophilic carbon for an incoming nucleophile in an SN2 reaction or the approach of a base to abstract a beta-hydrogen in an E2 reaction. numberanalytics.comlibretexts.org Computational studies on related N-alkyl chloroamides have shown that the nature of the N-alkyl group can dramatically affect reaction yields, with bulkier groups potentially hindering the desired reaction pathway. nih.gov

Table 1: Predicted Effects of Structural Features on Reactivity

| Structural Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| α-Bromo Group | Inductive electron withdrawal, polarizing the C-Br bond. | Moderate steric bulk. | Enhances electrophilicity of the α-carbon, making it susceptible to nucleophilic attack (SN2). |

| Amide Group | Resonance delocalization. | Can influence local conformation. | Modulates the electron density of the molecule and the acidity of neighboring protons. |

| N-Butyl Group | Weak electron-donating inductive effect. | Provides steric hindrance that can affect the approach of reactants. numberanalytics.comnih.gov | Influences the competition between SN2 and E2 pathways by sterically shielding the reaction centers. libretexts.org |

| Ethyl Group (on butanamide backbone) | Weak electron-donating inductive effect. | Contributes to the overall steric profile of the molecule. | Affects the stability of potential carbocation intermediates or transition states. |

Conformational Analysis and Reaction Pathways

The three-dimensional structure and conformational flexibility of this compound are critical to understanding its reactivity. Computational conformational analysis can identify the most stable arrangements of the molecule and the energy barriers between them. nih.govutrgv.edu For instance, the rotation around the C-C and C-N single bonds allows for various spatial arrangements of the bromine atom and the N-butyl group relative to the amide plane.

DFT calculations on similar haloalkanes have been used to model the potential energy surfaces for SN2 and E2 reactions, providing insights into the transition state geometries and activation energies. ethz.chnih.gov For this compound, the competition between substitution and elimination would be highly dependent on the nature of the nucleophile/base and the reaction conditions. A strong, sterically unhindered nucleophile would likely favor the SN2 pathway, while a strong, bulky base would favor the E2 pathway. researchgate.net

Table 2: Theoretical Comparison of SN2 and E2 Reaction Pathways

| Parameter | SN2 Pathway | E2 Pathway | Influencing Factors |

| Mechanism | Bimolecular nucleophilic substitution. | Bimolecular elimination. | Nature of the reactant (nucleophile vs. base), solvent polarity. ethz.chnih.gov |

| Key Interaction | Nucleophilic attack at the electrophilic α-carbon. mdpi.com | Base abstraction of a β-hydrogen. mdpi.com | Steric accessibility of the α-carbon and β-hydrogens. libretexts.org |

| Transition State | A single transition state with a pentacoordinate carbon. | A single transition state involving the base, substrate, and leaving group. | Solvation can significantly impact the stability of the transition state. nih.gov |

| Predicted Favoring Conditions | Strong, non-bulky nucleophiles; polar aprotic solvents. | Strong, sterically hindered bases; less polar solvents. | The structure of the N-alkyl group can influence the steric environment. nih.gov |

Derivatives and Analogues of 2 Bromo N Butylbutanamide: Synthetic Exploration and Comparative Studies

Modifications of the N-Alkyl Group

Variations in the N-alkyl substituent of the butanamide can significantly influence the compound's physical and chemical characteristics. These modifications range from simple alterations in chain length to the introduction of branching and aromatic moieties.

Synthesis and Characterization of N-Methyl Analogues (e.g., 2-bromo-N-butyl-N-methylbutanamide)

The introduction of a methyl group on the nitrogen atom, in addition to the butyl group, yields the tertiary amide 2-bromo-N-butyl-N-methylbutanamide. The synthesis of this analogue can be achieved through the direct bromination of the parent amide, N-butyl-N-methylbutanamide. This reaction often employs N-bromosuccinimide (NBS) in an inert solvent like dichloromethane (B109758). An alternative route involves the initial preparation of 2-bromobutanoyl chloride from 2-bromobutanoic acid and a chlorinating agent such as thionyl chloride, followed by amidation with N-butyl-N-methylamine.

The resulting compound, with the molecular formula C9H18BrNO, has a molecular weight of approximately 236.15 g/mol . nih.gov Spectroscopic analysis is crucial for its characterization. The bromine atom's presence and the N-alkyl groups' nature significantly influence its chemical reactivity, particularly in nucleophilic substitution reactions where the bromine atom acts as a leaving group.

Synthesis and Characterization of Branched N-Alkyl Analogues (e.g., 2-Bromo-N-(tert-butyl)butanamide)

Introducing steric bulk on the nitrogen atom, as seen in 2-bromo-N-(tert-butyl)butanamide, can impact the compound's reactivity and conformation. The synthesis of this analogue can be accomplished by reacting 2-bromobutanoyl chloride with tert-butylamine. prepchem.com Another approach involves the reaction of α-bromo-tert-butylacetic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide. prepchem.com

The tert-butyl group's presence can sterically hinder reactions at the amide nitrogen and the adjacent carbonyl group. This steric hindrance can influence the compound's spectroscopic profile and its interactions with other molecules.

Synthesis and Characterization of Other N-Substituted Analogues (e.g., N,N-diethyl, N-cyclohexyl, N-(4-methylphenyl))

A wide range of other N-substituted analogues can be synthesized to explore the effects of different functional groups. For instance, N,N-diethyl-2-bromobutanamide can be prepared by reacting 2-bromobutanoyl chloride with diethylamine. brainly.com The synthesis of N-cyclohexyl-2-bromobutanamide can be achieved through the reaction of 2-bromobutanoyl chloride with cyclohexylamine. google.com Similarly, the N-aryl analogue, N-(4-methylphenyl)-2-bromobutanamide, is synthesized by treating 2-bromobutanoyl chloride with p-toluidine. rsc.org

These varied substitutions allow for a comprehensive study of how electronic and steric effects originating from the N-substituent modulate the properties of the 2-bromobutanamide (B1267324) core.

Comparative Reactivity and Spectroscopic Profiles of N-Substituted Butanamides

The reactivity of N-substituted butanamides in nucleophilic substitution reactions is a key area of comparative study. msu.edu The nature of the N-alkyl or N-aryl group can influence the electrophilicity of the carbonyl carbon and the stability of the transition state. For instance, electron-withdrawing groups on an N-aryl substituent can increase reactivity, while bulky alkyl groups may decrease it due to steric hindrance.

Spectroscopic analysis, including ¹H NMR and ¹³C NMR, provides valuable data for comparing these analogues. rsc.org The chemical shifts of protons and carbons in proximity to the amide group and the bromine atom are sensitive to the nature of the N-substituent. rsc.org For example, the ¹H-NMR spectrum of N-(4-methylphenyl)-2-bromobutanamide will show characteristic signals for the aromatic protons of the tolyl group, in addition to the signals for the butanamide chain. rsc.org

Variations on the Brominated Carbon Chain

Altering the position of the bromine atom on the butanamide backbone or changing the carbon skeleton itself leads to the formation of positional isomers and related analogues, each with distinct chemical properties.

Positional Isomers of Bromination (e.g., 4-bromo-N-butylbenzamide as a related aromatic analogue)

Positional isomers are constitutional isomers that share the same carbon skeleton and functional groups but differ in the location of the functional group. vedantu.comsavemyexams.com In the context of brominated butanamides, the bromine atom can be located at different positions on the four-carbon chain, giving rise to isomers such as 3-bromo-N-butylbutanamide and 4-bromo-N-butylbutanamide. 4college.co.uk

A related aromatic analogue, 4-bromo-N-butylbenzamide, provides a point of comparison where the bromine is attached to an aromatic ring instead of an aliphatic chain. cymitquimica.com This compound is synthesized by reacting 4-bromobenzoyl chloride with butylamine (B146782). google.com The presence of the aromatic ring significantly alters the chemical properties compared to its aliphatic counterparts. The bromine atom on the benzene (B151609) ring is less susceptible to nucleophilic substitution than a bromine atom on an alkyl chain.

Homologues and Branched Chain Analogues (e.g., 2-bromopropanamide (B1266602), 2-bromo-2-ethylbutanamide)

The structural framework of 2-bromo-N-butylbutanamide allows for systematic modifications, leading to a variety of homologues and branched-chain analogues. These related compounds offer a platform for comparative studies, revealing how changes in chain length and branching affect physicochemical properties and reactivity. Key examples include the lower homologue, 2-bromopropanamide, and the branched analogue, 2-bromo-2-ethylbutanamide.

2-bromopropanamide , as a shorter-chain homologue, presents a simpler scaffold. Its synthesis can be achieved through methods such as the reaction of 2-bromopropionyl bromide with various aryl amines. ajol.info Another common route involves the reaction of brominated acyl halides with anilines, often in the presence of a base like triethylamine (B128534) to minimize side reactions. This compound is a versatile reagent in organic synthesis. chemicalbook.in For instance, it is utilized in the preparation of arylamines through the amination of phenols and in the synthesis of phenylurea derivatives. chemicalbook.in The reactivity of the bromine atom is a key feature; its hydrolytic dehalogenation has been studied using enzymes like dl-2-haloacid dehalogenase. chemicalbook.in

2-bromo-2-ethylbutanamide represents a branched-chain analogue. A notable compound with this core structure is Carbromal, or 2-bromo-N-carbamoyl-2-ethylbutanamide, first synthesized in 1909. wikipedia.org Its synthesis typically involves a multi-step process starting from diethylmalonic acid, which is decarboxylated to form 2-ethylvaleric acid. This intermediate then undergoes a Hell-Volhard-Zelinsky reaction to yield 2-bromo-2-ethylbutyryl bromide, which is subsequently reacted with urea (B33335) to produce the final product. wikipedia.org The presence of the branched ethyl groups and the bromine atom on a tertiary carbon introduces significant steric hindrance, influencing its reactivity and interaction with biological targets. solubilityofthings.com This compound is a crystalline solid at room temperature. solubilityofthings.com The presence of the bromo group makes it a valuable intermediate for creating more complex molecules. solubilityofthings.com

Comparative analysis of these analogues reveals important structure-activity relationships. The reactivity in nucleophilic substitution reactions is heavily influenced by steric hindrance around the carbon-bromine bond. For example, the less sterically hindered 2-bromoacetamide (B1266107) reacts faster than its butanamide counterparts in SN2 mechanisms.

Interactive Data Table: Comparison of this compound Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Common Synthetic Route |

| This compound | C₈H₁₆BrNO | 222.13 scbt.com | C4 chain with bromine at α-position, N-butyl group. | Amidation of 2-bromobutyryl halide with n-butylamine. |

| 2-bromopropanamide | C₃H₆BrNO | 152.00 (approx.) | C3 chain with bromine at α-position, primary amide. chemicalbook.in | Reaction of 2-bromopropionyl bromide with an amine. ajol.info |

| 2-bromo-2-ethylbutanamide | C₆H₁₂BrNO | 180.08 solubilityofthings.com | C4 chain with bromine and an ethyl group at α-position. solubilityofthings.com | Hell-Volhard-Zelinsky reaction followed by amidation. wikipedia.org |

Incorporation into More Complex Molecular Architectures and Scaffolds

The reactive nature of the α-bromo amide moiety in this compound and its analogues makes it a valuable building block for constructing more complex molecular architectures and scaffolds. The bromine atom serves as a versatile handle for introducing further functionality through various chemical transformations, primarily nucleophilic substitution reactions.

Research has demonstrated the utility of these bromo-amides in synthesizing diverse and elaborate molecules. For example, derivatives of 2-bromopropanamide are key intermediates in the multi-step synthesis of complex heterocyclic structures. In one pathway, N-aryl-2-bromopropanamides are reacted with a 1,3,4-oxadiazole-containing thiol via nucleophilic substitution of the bromine atom. ajol.info This reaction, conducted in dimethylformamide with lithium hydride, links the propanamide unit to a piperidinyl-1,3,4-oxadiazole scaffold, yielding compounds investigated for their potential as anticancer agents. ajol.info

Similarly, 2-bromopropanoyl chloride , a precursor to 2-bromopropanamides, has been used to modify complex core structures. It reacts with 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide to form the corresponding 2-bromopropanamide derivative. bakhtiniada.ru This new compound can then undergo further reactions, such as substitution with cyclic secondary amines, to introduce additional diversity and create substituted 2-aminopropanoyl derivatives. bakhtiniada.ru

The concept of using bromo-amides extends to analogues with different backbones. 2-bromo-N-butylbenzamide , an aromatic analogue, is employed as a synthetic intermediate where the bromine on the benzene ring allows for functionalization through cross-coupling reactions, enabling the creation of specialized polymers and materials. vulcanchem.com This highlights the strategic importance of the bromo-amide functional group in designing and synthesizing complex molecular frameworks for various applications in materials science and medicinal chemistry.

Interactive Data Table: Examples of Complex Scaffolds from Bromo-Amide Precursors

| Bromo-Amide Precursor | Reagent/Reaction Type | Resulting Scaffold/Complex Molecule | Application/Research Area |

| N-aryl-2-bromopropanamides | Nucleophilic substitution with a substituted 1,3,4-oxadiazole-thiol ajol.info | N-(substituted)-2-[[5-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-1,3,4-oxadiazol-2-yl]thio]-propanamides ajol.info | Anticancer agent development ajol.info |

| 2-bromopropanoyl chloride | Acylation of a spiro-isoquinoline, followed by nucleophilic substitution with cyclic amines bakhtiniada.ru | 2′-(2-Aminopropanoyl)-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamides bakhtiniada.ru | Synthesis of complex amine derivatives bakhtiniada.ru |

| 2,6-Dibromopyridine | Sequential amination with primary amines to form Am and DAm ligands georgiasouthern.edu | TREN-based scaffolding ligands for extended metal atom chains (EMACs) georgiasouthern.edu | Inorganic chemistry, magnetic materials georgiasouthern.edu |

Biological and Biochemical Research Applications General Mechanisms and Assays

Role in Proteomics Research and Protein Interaction Studies

There are no specific studies available that describe the use of 2-bromo-N-butylbutanamide in proteomics research or for studying protein interactions.

No research has been published that investigates protein modification using this compound through covalent binding. However, the chemical class to which this compound belongs, α-haloamides, is known for its potential to act as an alkylating agent. nih.gov In principle, the carbon atom attached to the bromine is electrophilic and could be susceptible to attack by nucleophilic residues on proteins, such as the thiol group of cysteine, which could result in a stable covalent bond. This is a general reactivity pattern for this class of compounds. nih.gov

Enzyme Interaction Mechanisms and Functional Modulation

Specific data on the interaction of this compound with enzymes or its ability to modulate their function are not available in published research.

The bromine atom in this compound makes the adjacent carbon atom electrophilic. This is a common feature of α-haloamides and is the basis for their potential reactivity towards nucleophiles. nih.gov This electrophilicity is a key factor that could theoretically enable the compound to interact with and modify biological macromolecules.

While plausible based on its chemical structure, there are no documented instances of this compound undergoing nucleophilic substitution at enzyme active sites. The principle of such a reaction would involve a nucleophilic amino acid residue in an enzyme's active site attacking the electrophilic carbon of the this compound, leading to the displacement of the bromide ion and the formation of a covalent bond between the enzyme and the compound. nih.gov This type of targeted covalent inhibition is a strategy used in drug design.

Role of the Bromine Atom in Electrophilic Reactivity

Development of Biochemical Assays Utilizing this compound

There are no reports in the scientific literature describing the development or use of biochemical assays that utilize this compound.

Analytical Methodologies for 2 Bromo N Butylbutanamide and Its Derivatives in Research Matrices

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are fundamental in the separation, purification, and quantification of 2-bromo-N-butylbutanamide. vulcanchem.com These techniques are essential for assessing the purity of synthesized batches and for quantitative analysis in research settings. vulcanchem.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For amides like this compound, direct analysis by GC can be challenging due to their polarity and relatively low volatility. However, GC is highly applicable for analyzing more volatile derivatives or potential degradation products. vulcanchem.com

Often, chemical derivatization is employed to enhance the suitability of analytes for GC analysis. jfda-online.com This process converts polar functional groups, such as those in amides, into less polar, more volatile forms. Common derivatization methods include silylation, acylation, and alkylation, which decrease the potential for interaction with the stationary phase and improve chromatographic peak shape and sensitivity. jfda-online.com While specific GC methods for this compound are not extensively detailed in the literature, the principles of derivatization are widely applied to similar molecules to facilitate their analysis. jfda-online.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of non-volatile or thermally unstable compounds like this compound. vulcanchem.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used.

In a typical application, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase (e.g., a gradient of water and acetonitrile). A UV detector is often used for quantification. For example, the analysis of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), another brominated compound, was successfully developed using reversed-phase HPLC with UV detection. researchgate.net The stability of the analyte in the sample solvent is a critical parameter; for bronopol, methanol (B129727) was found to be a superior solvent to aqueous media to prevent degradation. researchgate.net

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water, often with an acid modifier like formic acid. | d-nb.info |

| Detection | UV Spectrophotometry | researchgate.net |

| Sample Solvent | Methanol or Acetonitrile to ensure analyte stability. | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. researchgate.net This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation that can operate at much higher pressures (up to 100 MPa).

The primary advantages of UPLC include drastically reduced analysis times and lower solvent consumption, which increases sample throughput and lowers operational costs. researchgate.net The enhanced resolution allows for better separation of complex mixtures, making it ideal for analyzing the parent compound, its impurities, and any derivatives in a single run. UPLC systems are frequently coupled with mass spectrometers, as the sharp, narrow peaks delivered by UPLC enhance the sensitivity of the mass detector. nih.gov

| Characteristic | HPLC | UPLC | Source |

|---|---|---|---|

| Particle Size | 3 to 5 µm | < 2 µm | researchgate.net |

| Operating Pressure | Up to 400 bar (approx. 6,000 psi) | Up to 1000 bar (approx. 15,000 psi) | |

| Resolution | Good | Superior | nih.gov |

| Analysis Time | Standard | Significantly shorter | |

| Solvent Consumption | Standard | Reduced | researchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of analytes in complex matrices.

GC-MS for Volatile Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. This technique is the gold standard for the identification of unknown volatile compounds. After separation in the GC column, eluting compounds are ionized, and the mass-to-charge ratio of the resulting fragments is measured, generating a unique mass spectrum that acts as a chemical fingerprint.

A relevant application is the analysis of acrylamide, which can be derivatized with bromine to form 2-bromopropenamide. researchgate.net This derivative is then analyzed by GC-MS. The method involves monitoring specific ions for the analyte and its isotopically labeled internal standard to ensure accurate quantification. researchgate.net This approach of derivatizing a molecule to make it suitable for GC-MS analysis could be readily applied to this compound or its byproducts.

| Parameter | Condition | Source |

|---|---|---|

| GC System | Agilent 6890 N | researchgate.net |

| MS Detector | Agilent 5973 N MSD | researchgate.net |

| Column | HP5-MS (30 m x 0.25 mm i.d. x 0.25 µm) | researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min | researchgate.net |

| Injector Mode | Splitless | researchgate.net |

| Monitored Ions (example) | m/z 151 for 2-bromopropenamide | researchgate.net |

LC-MS for Non-Volatile and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and its high-performance variant UHPLC-MS, is a premier analytical tool for separating, identifying, and quantifying non-volatile compounds in complex mixtures. nih.gov The technique is particularly powerful for analyzing compounds that are not amenable to GC.

Derivatization is often employed in LC-MS to improve chromatographic behavior and enhance ionization efficiency, leading to greater sensitivity. mdpi.com A notable strategy involves using a derivatizing agent that introduces a permanently charged group or a readily ionizable moiety. For instance, a novel method for analyzing tryptophan metabolites utilized derivatization with 2-bromo-4′-nitroacetophenone (BNAP) prior to RP-UHPLC-MS/MS analysis. mdpi.com This approach could be highly effective for this compound, as derivatization could target the amide group to enhance detection. The bromine atom already present in the parent molecule, along with any introduced by a derivatizing agent, would produce a characteristic isotopic pattern in the mass spectrum, aiding in positive identification. d-nb.info

| Parameter | Condition | Source |

|---|---|---|

| LC System | UHPLC | mdpi.com |

| MS System | Tandem Mass Spectrometer (MS/MS) | mdpi.com |

| Column | Reversed-Phase C18 | d-nb.info |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | mdpi.com |

| Flow Rate | 0.4 mL/min | mdpi.com |

| Derivatization Agent | e.g., 2-bromo-4′-nitroacetophenone (BNAP) | mdpi.com |

Sample Preparation Strategies in Chemical and Biochemical Research

The accurate quantification of synthetic compounds such as this compound and its derivatives in complex chemical and biochemical matrices is critically dependent on the efficacy of the sample preparation stage. This crucial step precedes instrumental analysis and aims to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and present them in a solvent compatible with the analytical instrument. Given the limited specific literature on this compound, this section outlines prevalent and robust sample preparation strategies applicable to this compound class, drawing on methodologies developed for other brominated molecules, N-alkylamides, and various analytes in complex matrices. chromatographyonline.comacs.org The primary techniques discussed include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a foundational sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases. ijraset.com Typically, an aqueous sample containing the analyte is mixed with a water-immiscible organic solvent. Nonpolar and uncharged analytes will preferentially partition into the organic phase, leaving polar and charged matrix components in the aqueous phase. chromatographyonline.com

For N-alkylamides like this compound, the efficiency of LLE is highly dependent on the pH of the aqueous sample and the choice of organic solvent. chromatographyonline.com The amide functional group can undergo hydrolysis under strong acidic or basic conditions, but its charge is generally neutral over a wide pH range. Therefore, pH adjustment is primarily used to ionize potential interferences, such as organic acids or bases, to prevent them from co-extracting with the neutral analyte. chromatographyonline.com The choice of solvent is critical; solvents like methyl tert-butyl ether (MTBE), dichloromethane (B109758), and ethyl acetate (B1210297) are commonly used for their ability to dissolve moderately polar compounds. acs.orgchromatographyonline.com

The general LLE procedure involves:

Adjusting the pH of the aqueous sample to optimize the charge state of analytes versus interferences.

Adding a specific volume of an immiscible organic solvent.

Vigorously mixing the two phases to facilitate analyte transfer into the organic layer.

Allowing the phases to separate, sometimes aided by centrifugation to break up emulsions.

Collecting the organic phase containing the analyte. This extract may then be evaporated and reconstituted in a smaller volume of a solvent suitable for chromatographic analysis. ijraset.com

Table 1: Illustrative LLE Parameters for Amide and Brominated Compounds

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly versatile and widely used technique that has largely replaced LLE for many applications due to its efficiency, lower solvent consumption, and ability to handle a wide range of analytes and matrices. ijraset.comchromatographyonline.com SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge or disk. researchgate.net The process involves four main steps: chromatographyonline.commdpi.com

Conditioning: The sorbent is wetted with a solvent (e.g., methanol) followed by the sample matrix liquid (e.g., water) to ensure proper interaction between the sorbent and the analyte.

Loading: The sample is passed through the sorbent bed. Target analytes are retained on the sorbent while the bulk of the matrix passes through.

Washing: An appropriate solvent is used to wash away remaining matrix interferences from the sorbent without eluting the analytes of interest.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes into a collection tube.

For this compound, which contains a nonpolar butyl group and a polar amide group, a reversed-phase SPE sorbent like C18 (octadecyl-bonded silica) would be a suitable choice. The retention mechanism would be primarily based on hydrophobic interactions between the alkyl chains of the analyte and the sorbent. Polymeric sorbents are also effective for a broad range of compounds and offer good retention for both polar and nonpolar analytes. researchgate.netdokumen.pub

Table 2: Typical Reversed-Phase SPE Conditions for Neutral Analytes in Aqueous Matrices

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become exceptionally popular for the analysis of a wide array of analytes in highly complex matrices like food and biological samples. thermofisher.comresearchgate.net It combines a salting-out liquid extraction with a cleanup step known as dispersive solid-phase extraction (dSPE). nih.gov

The typical QuEChERS workflow involves two main stages: thermofisher.com

Extraction: The sample is homogenized and then vigorously shaken in a tube with an organic solvent (almost always acetonitrile) and a mixture of salts (commonly magnesium sulfate (B86663) and sodium chloride or sodium acetate). thermofisher.comacs.org The magnesium sulfate helps absorb excess water, while the other salts induce a phase separation between the aqueous layer and the acetonitrile, forcing the analytes into the organic solvent. chromatographyonline.com

Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing a small amount of bulk SPE sorbent (e.g., C18 for nonpolar interferences, primary secondary amine (PSA) for removing organic acids and sugars) and magnesium sulfate. acs.org The mixture is vortexed and centrifuged, and the resulting purified supernatant is ready for analysis.

This method is highly effective for moderately polar to nonpolar compounds and could be readily adapted for this compound and its derivatives, providing high-throughput and excellent purification from complex biological or environmental matrices. researchgate.netnih.gov

Table 3: General QuEChERS Parameters for Extraction of Neutral Organic Compounds

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-bromo-N-butylbutanamide will likely prioritize green and sustainable methodologies to enhance efficiency and minimize environmental impact. Traditional methods for preparing α-bromo amides often involve the use of hazardous reagents and generate significant waste. nih.gov Emerging research avenues aim to address these shortcomings.

Future efforts could focus on:

Catalytic Direct Amidation: Developing transition-metal-catalyzed methods for the direct amidation of 2-bromobutanoic acid, or its derivatives, with n-butylamine. rsc.org This would reduce the number of synthetic steps and avoid the use of harsh coupling agents.

Flow Chemistry: Applying continuous flow chemistry to the synthesis of this compound could offer improved reaction control, enhanced safety, and easier scalability compared to batch processing. vulcanchem.com

Mechanochemistry: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, for the amide bond formation could drastically reduce solvent waste and energy consumption.

Umpolung Amide Synthesis (UmAS): Exploring novel umpolung strategies, which reverse the normal polarity of reactants, could provide an alternative pathway. For instance, reacting α-halo nitroalkanes with amines has emerged as a method for creating amide bonds under different mechanistic paradigms. nih.gov

These advanced synthetic protocols aim to improve yield, reduce waste, and utilize less hazardous materials, aligning with the principles of green chemistry.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new reactions. The presence of a halogen at the α-position to the amide carbonyl group presents a fascinating interplay of electronic and steric effects that govern its reactivity.

Key areas for future mechanistic investigation include:

Nucleophilic Substitution vs. Elimination: Detailed kinetic and computational studies could elucidate the factors controlling the competition between SN2 (substitution) and E2 (elimination) pathways when this compound reacts with various nucleophiles and bases. researchgate.net

Neighboring Group Participation: Investigating the potential role of the amide group's oxygen or nitrogen atom in anchimerically assisting the departure of the bromide leaving group. This could proceed through intermediates like aziridinones, which have been proposed in reactions of other α-haloamides and can influence the stereochemical outcome. lookchem.com

Radical-Mediated Reactions: Exploring photochemical or transition-metal-catalyzed reactions that proceed via radical intermediates. Understanding the stability and reactivity of the α-amido radical generated from this compound could open doors to new C-C and C-heteroatom bond-forming reactions.

Computational Modeling: Employing Density Functional Theory (DFT) to model transition states and reaction pathways can provide invaluable insights into the energies of intermediates and the origins of selectivity observed in its reactions. researchgate.netresearchgate.net

A comprehensive mechanistic understanding will enable more precise control over chemical transformations involving this compound.

Exploration of Chiral Synthesis and Stereoisomer-Specific Reactivity